molecular formula C21H22FN3S B5108638 2-[4-(4-fluorophenyl)-1-piperazinyl]-4-methyl-7-(methylthio)quinoline

2-[4-(4-fluorophenyl)-1-piperazinyl]-4-methyl-7-(methylthio)quinoline

货号 B5108638
分子量: 367.5 g/mol
InChI 键: HSFQVAVEWQZJEW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[4-(4-fluorophenyl)-1-piperazinyl]-4-methyl-7-(methylthio)quinoline, commonly known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential in treating various types of cancer, autoimmune disorders, and other diseases.

作用机制

TAK-659 works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the signaling pathways that regulate cell growth and survival. By inhibiting BTK, TAK-659 prevents the activation of downstream signaling pathways, leading to the inhibition of cancer cell growth and survival. TAK-659 also has immunomodulatory effects, which are mediated through the inhibition of B-cell receptor signaling.
Biochemical and Physiological Effects:
TAK-659 has been found to have several biochemical and physiological effects, including the inhibition of cancer cell growth and survival, the modulation of immune cell function, and the reduction of inflammatory responses. TAK-659 has also been found to have a favorable safety profile, with few adverse effects reported in preclinical and clinical studies.

实验室实验的优点和局限性

TAK-659 has several advantages for lab experiments, including its high potency and selectivity, its favorable safety profile, and its ability to inhibit the activity of BTK, a key enzyme involved in the signaling pathways that regulate cell growth and survival. However, there are also some limitations to using TAK-659 in lab experiments, such as its high cost and the need for specialized equipment and expertise to synthesize and purify the compound.

未来方向

There are several future directions for research on TAK-659, including the evaluation of its efficacy and safety in clinical trials, the optimization of its synthesis and purification processes, the identification of biomarkers that can predict patient response to treatment, and the development of combination therapies that can enhance its therapeutic potential. Additionally, further research is needed to elucidate the mechanisms underlying its immunomodulatory effects and to explore its potential in treating other diseases beyond cancer and autoimmune disorders.
Conclusion:
In conclusion, TAK-659 is a small molecule inhibitor that has shown promising results in preclinical studies for its potential in treating various types of cancer, autoimmune disorders, and other diseases. Its mechanism of action involves the inhibition of BTK, a key enzyme involved in the signaling pathways that regulate cell growth and survival. TAK-659 has several advantages for lab experiments, including its high potency and selectivity, but also has some limitations, such as its high cost and the need for specialized equipment and expertise to synthesize and purify the compound. There are several future directions for research on TAK-659, including the evaluation of its efficacy and safety in clinical trials and the development of combination therapies that can enhance its therapeutic potential.

合成方法

The synthesis of TAK-659 involves several steps, including the reaction of 4-fluoroaniline with piperazine, followed by the reaction of the resulting compound with 4-methyl-7-(methylthio)quinoline. The final product is obtained through purification and isolation processes. The purity and yield of TAK-659 can be optimized through various techniques, such as high-performance liquid chromatography (HPLC) and recrystallization.

科学研究应用

TAK-659 has been extensively studied for its potential in treating various types of cancer, autoimmune disorders, and other diseases. In preclinical studies, TAK-659 has shown promising results in inhibiting the growth of cancer cells, including lymphoma, leukemia, and solid tumors. TAK-659 has also been found to have immunomodulatory effects, which make it a potential candidate for the treatment of autoimmune disorders such as rheumatoid arthritis and lupus.

属性

IUPAC Name

2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methyl-7-methylsulfanylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3S/c1-15-13-21(23-20-14-18(26-2)7-8-19(15)20)25-11-9-24(10-12-25)17-5-3-16(22)4-6-17/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSFQVAVEWQZJEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)SC)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-methyl-7-methylsulfanylquinoline

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。